molecular formula C14H10ClFO B13907531 1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone CAS No. 893739-16-7

1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone

Katalognummer: B13907531
CAS-Nummer: 893739-16-7
Molekulargewicht: 248.68 g/mol
InChI-Schlüssel: DJSKHUKXBVBHPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with an ethanone group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

The synthesis of 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4’-chloro-3’-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic ring.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone depends on its specific application. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can be attacked by electrophiles. The presence of the chloro and fluoro substituents can influence the reactivity and orientation of the substitution .

Vergleich Mit ähnlichen Verbindungen

1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone can be compared with other biphenyl derivatives such as:

The unique combination of chloro and fluoro substituents in 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone makes it distinct from other similar compounds, providing it with specific reactivity and applications.

Eigenschaften

CAS-Nummer

893739-16-7

Molekularformel

C14H10ClFO

Molekulargewicht

248.68 g/mol

IUPAC-Name

1-[3-(4-chloro-3-fluorophenyl)phenyl]ethanone

InChI

InChI=1S/C14H10ClFO/c1-9(17)10-3-2-4-11(7-10)12-5-6-13(15)14(16)8-12/h2-8H,1H3

InChI-Schlüssel

DJSKHUKXBVBHPS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.